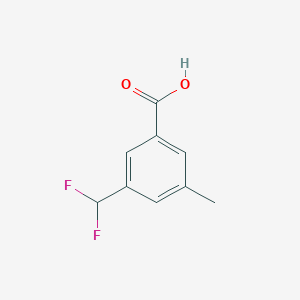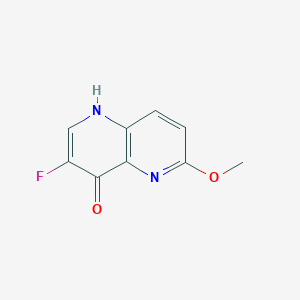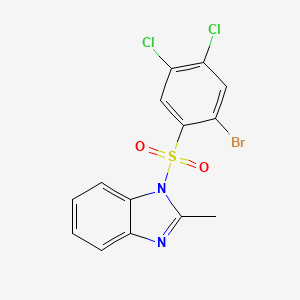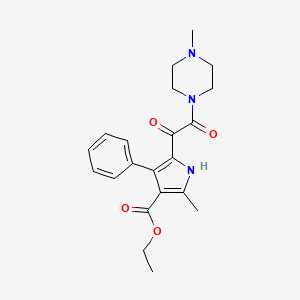
ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of this class, featuring additional functional groups that include an ester, a ketone, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which suggests a potential pathway for the synthesis of the compound . Additionally, the use of triethylamine has been reported to facilitate the synthesis of pyrrole derivatives from commercially available starting materials, indicating that similar conditions might be applicable for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with the potential for tautomeric mixtures and isomerism. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of E and Z isomers, which were confirmed by NMR spectroscopy and GIAO DFT calculations . This suggests that the molecular structure of the compound may also exhibit isomerism, which could be elucidated using similar spectroscopic techniques.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclization, azo-coupling, and dehydration. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involved an acid-catalyzed dehydration reaction . The reactivity of the compound towards such reactions could be inferred based on its functional groups, which include an ester that could be susceptible to hydrolysis and a ketone that could undergo condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their substituents. For example, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, and the compound exhibited intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . These findings suggest that the compound may also form similar intramolecular interactions, affecting its physical properties such as solubility and melting point.
科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is involved in the synthesis of various pyrrole derivatives. Dawadi and Lugtenburg (2011) demonstrated its use in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its potential in creating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Biological Applications
- The compound plays a role in the development of antimicrobial agents. A study focused on synthesizing new derivatives of pyrrole with antimicrobial properties found that modifying atoms of chlorine, amide, and 1,3-oxazole fragments in pyrrole derivatives, including those similar to ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate, could lead to potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Chemical Reaction and Synthesis Studies
- The compound has been a subject in studies exploring the chemical reactions and synthesis of pyrrole derivatives. For example, Cirrincione et al. (1987) investigated the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, contributing to the understanding of pyrrole chemistry, which includes compounds like ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate (Cirrincione et al., 1987).
Applications in Drug Development
- Although details related to drug use and dosage are excluded as per your request, it's notable that compounds similar to ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate have been investigated for potential therapeutic applications, including as antimycobacterial agents and in anti-hepatitis B virus activities. These studies reflect the broader scope of research into the therapeutic potential of pyrrole derivatives (Biava et al., 2008), (Zhao et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-28-21(27)16-14(2)22-18(17(16)15-8-6-5-7-9-15)19(25)20(26)24-12-10-23(3)11-13-24/h5-9,22H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLGEBDHYTSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)
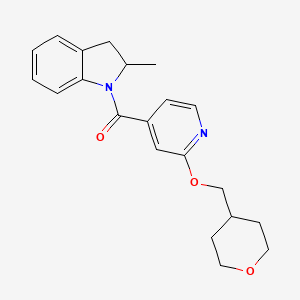


![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
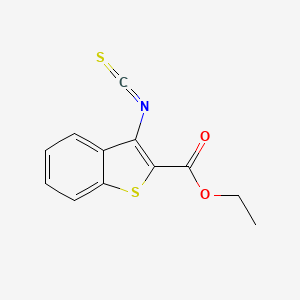

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)
![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)
